4-Benzoyl-2,6-dibromo-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) 4-Benzoyl-2,6-dibromo-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)
Brand Name: Vulcanchem
CAS No.: 71241-63-9
VCID: VC17053114
InChI: InChI=1S/C33H16Br2N4O9S2/c34-23-16-22(29(40)17-6-2-1-3-7-17)32(47-49(43,44)26-10-4-8-20-18(26)12-14-24(38-36)30(20)41)28(35)33(23)48-50(45,46)27-11-5-9-21-19(27)13-15-25(39-37)31(21)42/h1-16H
SMILES:
Molecular Formula: C33H16Br2N4O9S2
Molecular Weight: 836.4 g/mol

4-Benzoyl-2,6-dibromo-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)

CAS No.: 71241-63-9

Cat. No.: VC17053114

Molecular Formula: C33H16Br2N4O9S2

Molecular Weight: 836.4 g/mol

* For research use only. Not for human or veterinary use.

4-Benzoyl-2,6-dibromo-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) - 71241-63-9

Specification

CAS No. 71241-63-9
Molecular Formula C33H16Br2N4O9S2
Molecular Weight 836.4 g/mol
IUPAC Name 5-[6-benzoyl-2,4-dibromo-3-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxyphenoxy]sulfonyl-2-diazonionaphthalen-1-olate
Standard InChI InChI=1S/C33H16Br2N4O9S2/c34-23-16-22(29(40)17-6-2-1-3-7-17)32(47-49(43,44)26-10-4-8-20-18(26)12-14-24(38-36)30(20)41)28(35)33(23)48-50(45,46)27-11-5-9-21-19(27)13-15-25(39-37)31(21)42/h1-16H
Standard InChI Key ZTSPFZUUDRPSLP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N)Br)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N)Br

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure centers on a 1,3-phenylene ring substituted at the 4-position with a benzoyl group (C6H5CO\text{C}_6\text{H}_5\text{CO}-) and at the 2- and 6-positions with bromine atoms. Each phenolic oxygen is esterified with a 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate group . The diazo (N2+-\text{N}_2^+) groups impart photoreactivity, while the sulphonate (SO3-\text{SO}_3^-) moieties enhance solubility in polar solvents.

IUPAC Nomenclature

The systematic IUPAC name, 5-[6-benzoyl-2,4-dibromo-3-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxyphenoxy]sulfonyl-2-diazonionaphthalen-1-olate, reflects the substitution pattern and oxidation states of the constituent groups . The canonical SMILES string,
\text{C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N)Br)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N)Br}, provides a linear representation of the molecule’s connectivity.

Synthesis and Stability Considerations

Stability Profile

The presence of diazo groups (N2+-\text{N}_2^+) renders the compound light-sensitive, necessitating storage in amber containers under inert atmospheres. Hydrolytic stability is moderate, with the sulphonate esters susceptible to cleavage under strongly acidic or basic conditions .

Physicochemical Properties

Spectral Characteristics

Key spectroscopic data inferred from structural analogs include:

  • UV-Vis: Strong absorption in the 250–400 nm range due to conjugated naphthalene and benzoyl chromophores.

  • IR: Stretching vibrations at 1650cm1\sim 1650 \, \text{cm}^{-1} (C=O), 1350cm1\sim 1350 \, \text{cm}^{-1} (S=O), and 2100cm1\sim 2100 \, \text{cm}^{-1} (N≡N).

Solubility and Partitioning

The compound exhibits limited solubility in nonpolar solvents (e.g., hexane) but is readily soluble in dimethyl sulfoxide (DMSO) and acetonitrile . The calculated logP (octanol-water partition coefficient) of approximately 2.1 suggests moderate lipophilicity, influenced by the sulphonate groups’ polar nature .

Analytical Methods and Chromatographic Behavior

Reverse-Phase HPLC Analysis

The compound has been successfully separated using a Newcrom R1 column (4.6 x 150 mm, 5 µm) with a mobile phase comprising acetonitrile, water, and 0.1% phosphoric acid . For mass spectrometry compatibility, phosphoric acid is replaced with 0.1% formic acid, enhancing ionization efficiency in electrospray ionization (ESI) modes .

Optimized Chromatographic Conditions

ParameterSpecification
ColumnNewcrom R1 (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (75:25 v/v)
Additive0.1% H3PO4 or 0.1% HCOOH (for MS)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~8.2 minutes
Theoretical Plates>10,000

This method is scalable for preparative isolation of impurities, achieving baseline resolution (Rs>1.5R_s > 1.5) .

Mass Spectrometric Fragmentation

In ESI-MS, the molecular ion [MH][M-H]^- at m/zm/z 835.2 undergoes characteristic fragmentation:

  • Loss of SO3\text{SO}_3 (80Da-80 \, \text{Da}) from sulphonate groups.

  • Cleavage of the diazo group (N2+-\text{N}_2^+), yielding fragments at m/zm/z 678.1 and 512.0.

Applications in Research and Industry

Pharmaceutical Research

The compound’s diazo functionality makes it a candidate for photoaffinity labeling studies, where UV irradiation generates reactive nitrenes capable of forming covalent bonds with biological targets. This application is particularly relevant in proteomics and enzyme inhibition assays.

Material Science

Potential uses include:

  • Photoresists: Diazonium salts are integral to photolithography, with the compound’s bromine atoms offering sites for further functionalization .

  • Coordination Polymers: The sulphonate groups may act as ligands for metal ions, enabling the synthesis of porous materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator